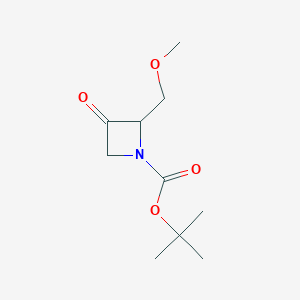![molecular formula C16H20N2O3 B2889958 Methyl 4-{[3-(1-pyrrolidinyl)-2-butenoyl]amino}benzenecarboxylate CAS No. 337921-20-7](/img/structure/B2889958.png)
Methyl 4-{[3-(1-pyrrolidinyl)-2-butenoyl]amino}benzenecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Methyl 4-{[3-(1-pyrrolidinyl)-2-butenoyl]amino}benzenecarboxylate” is a chemical compound . It is available for purchase from various chemical suppliers .
Molecular Structure Analysis
The molecular formula of “Methyl 4-{[3-(1-pyrrolidinyl)-2-butenoyl]amino}benzenecarboxylate” is C16H20N2O3 . The pyrrolidine ring in this compound contributes to its stereochemistry and allows efficient exploration of the pharmacophore space due to sp3-hybridization .Physical And Chemical Properties Analysis
“Methyl 4-{[3-(1-pyrrolidinyl)-2-butenoyl]amino}benzenecarboxylate” has a melting point of 207-209°C and a boiling point of 475.8±45.0°C at 760 mmHg . Its refractive index is predicted to be 1.596 .Wissenschaftliche Forschungsanwendungen
Synthesis and Functionalization
Phosphine-Catalyzed Annulation : A study by Zhu, Lan, and Kwon (2003) explored the use of organic phosphine catalysts in annulation reactions, leading to the synthesis of highly functionalized tetrahydropyridines. This process utilizes ethyl 2-methyl-2,3-butadienoate and N-tosylimines, yielding adducts with complete regioselectivity and high yields (Zhu, Lan, & Kwon, 2003).
Amide Acetals in Synthesis : Medvedeva et al. (2010) investigated the use of amide acetals in synthesizing pyridothienopyrimidines. This process involved the Thorpe-Ziegler reaction and led to the creation of methyl 3-amino-4-arylaminothieno[2,3-b]pyridine-2-carboxylates with various substituents (Medvedeva et al., 2010).
Chemical Properties and Reactions
Triorganostannyl Esters Synthesis : Tzimopoulos et al. (2010) reported the synthesis of triorganostannyl esters of certain aminobenzoic acids, including derivatives of pyridinylimino substituted aminobenzoic acids. The study focused on understanding the physicochemical properties and coordination to metal centers (Tzimopoulos et al., 2010).
Intramolecular Hydroamination : Bender and Widenhoefer (2005) demonstrated the intramolecular hydroamination of unactivated olefins with secondary alkylamines, forming pyrrolidine derivatives. This reaction is notable for its functional group compatibility and low moisture sensitivity (Bender & Widenhoefer, 2005).
Medicinal Chemistry Applications
Synthesis of Antimicrobial Agents : Mickevičienė et al. (2015) synthesized a series of N-substituted-β-amino acid derivatives containing various moieties, including 2-hydroxyphenyl and benzo[b]phenoxazine, which exhibited significant antimicrobial activity against various bacteria and fungi (Mickevičienė et al., 2015).
Anticonvulsant Enaminones : Kubicki, Bassyouni, and Codding (2000) determined the crystal structures of three anticonvulsant enaminones, including methyl 4-[(4'-chloro-2'-pyridinyl)amino]-6-methyl-2-oxo-3-cyclohexen-1-carboxylate. These compounds are notable for their cyclohexene ring conformations and potential therapeutic applications (Kubicki, Bassyouni, & Codding, 2000).
Materials Science and Engineering
- Hyperbranched Aromatic Polyamide : Yang, Jikei, and Kakimoto (1999) reported the synthesis of hyperbranched aromatic polyamide from the thermal polymerization of methyl 3,5-bis(4-aminophenoxy)benzoate. These polymers exhibit solubility in various solvents and have applications in materials science (Yang, Jikei, & Kakimoto, 1999).
Eigenschaften
IUPAC Name |
methyl 4-[[(E)-3-pyrrolidin-1-ylbut-2-enoyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3/c1-12(18-9-3-4-10-18)11-15(19)17-14-7-5-13(6-8-14)16(20)21-2/h5-8,11H,3-4,9-10H2,1-2H3,(H,17,19)/b12-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOBIXAUPRWFGKR-VAWYXSNFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)NC1=CC=C(C=C1)C(=O)OC)N2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C(=O)NC1=CC=C(C=C1)C(=O)OC)/N2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[3-(methylcarbamoyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl]furan-2-carboxamide](/img/structure/B2889876.png)


![Methyl 2-{[4-(3,4-dichlorophenyl)piperazino]carbonyl}-3-(dimethylamino)acrylate](/img/structure/B2889881.png)

![2-(2-methyl-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(m-tolyl)acetamide](/img/structure/B2889886.png)


![2-[5-[(2-fluorophenyl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-[(2-methoxyphenyl)methyl]acetamide](/img/structure/B2889890.png)
![4-[4-(1,1-Dioxo-1$l^{6}-thiolan-3-yl)piperazin-1-yl]benzoic acid](/img/structure/B2889893.png)
![Ethyl 7-ethoxy-2-(thiophen-2-yl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]-1'-carboxylate](/img/structure/B2889894.png)
![1-(5-Thia-8-azaspiro[3.6]decan-8-yl)prop-2-en-1-one](/img/structure/B2889895.png)

